molecular formula C8H15NO3S B6608649 4-(oxetane-3-sulfonyl)piperidine CAS No. 2866335-21-7

4-(oxetane-3-sulfonyl)piperidine

Cat. No.: B6608649
CAS No.: 2866335-21-7
M. Wt: 205.28 g/mol
InChI Key: HMJKNYHCMHNGFN-UHFFFAOYSA-N
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Description

4-(oxetane-3-sulfonyl)piperidine is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as epoxide ring opening and ring closing . Additionally, electrophilic halocyclization of alcohols can be employed to form the oxetane ring .

Industrial Production Methods

Industrial production methods for 4-(oxetane-3-sulfonyl)piperidine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(oxetane-3-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(oxetane-3-sulfonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(oxetane-3-sulfonyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . Additionally, the oxetane ring’s unique properties may enhance the compound’s stability and bioavailability, making it an attractive candidate for drug development.

Comparison with Similar Compounds

4-(oxetane-3-sulfonyl)piperidine can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine moiety and are widely used in medicinal chemistry for their pharmacological properties.

    Oxetane derivatives: Compounds containing the oxetane ring are known for their stability and unique reactivity, making them valuable in drug discovery.

    Sulfonyl-containing compounds: These compounds are often used as intermediates in organic synthesis and have diverse applications in pharmaceuticals and materials science.

The uniqueness of this compound lies in its combination of the oxetane ring, sulfonyl group, and piperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(oxetan-3-ylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJKNYHCMHNGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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